2-Chloro-2',6'-dimethyl-d6-acetanilide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
203.70 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)/i1D3,2D3 |
InChI Key |
FPQQSNUTBWFFLB-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CCl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Assessment
The synthesis of 2-Chloro-2',6'-dimethyl-d6-acetanilide is achieved through the acylation of a deuterated precursor. The primary route involves the reaction of 2,6-Dimethylaniline-d6 with chloroacetyl chloride. qub.ac.ukchemicalbook.com In this reaction, the amino group of the 2,6-Dimethylaniline-d6 acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the formation of an amide bond and the elimination of hydrogen chloride, yielding the final deuterated product. The "d6" designation indicates that the six hydrogen atoms on the two methyl groups of the dimethylaniline ring have been replaced with deuterium (B1214612). medchemexpress.comscbt.comsigmaaldrich.com
The starting material, 2,6-Dimethylaniline-d6, is a critical component for this synthesis. pharmaffiliates.com The isotopic purity of the final product is highly dependent on the isotopic enrichment of this precursor. sigmaaldrich.com Assessment of isotopic purity is a crucial step following synthesis. Techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose. nih.govrsc.org HRMS can distinguish between the mass of the deuterated product and any residual non-deuterated (d0) or partially deuterated species, allowing for a quantitative determination of isotopic enrichment. nih.gov NMR spectroscopy helps to confirm the specific positions of the deuterium labels and can provide insights into the relative isotopic purity. rsc.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a powerful tool for confirming the successful incorporation of deuterium into the molecular structure of this compound. nih.govwikipedia.org The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies. The substitution of a lighter isotope (hydrogen, ¹H) with a heavier one (deuterium, ²H or D) results in a predictable shift of vibrational frequencies to lower wavenumbers (a red-shift). nih.govru.nl
This isotopic shift is most pronounced for vibrations directly involving the substituted atoms. In this compound, the C-D stretching and bending vibrations of the deuterated methyl groups (CD₃) will appear at significantly lower frequencies compared to the C-H vibrations of the non-deuterated analogue. researchgate.netarxiv.org For instance, C-H stretching vibrations in aromatic methyl groups typically appear in the 2900-3000 cm⁻¹ region of the IR spectrum, whereas C-D stretching vibrations are expected in the 2100-2250 cm⁻¹ region. researchgate.net By analyzing the spectra and identifying these characteristic C-D bands, analysts can verify the presence and completeness of deuteration. nih.gov
Table 1: Comparison of Key Vibrational Frequencies for Isotopologues
| Vibrational Mode | Non-Deuterated (¹H) Frequency (cm⁻¹) | Deuterated (²H) Frequency (cm⁻¹) | Spectroscopic Method |
| Methyl C-H/C-D Stretch | ~2950 | ~2200 | IR, Raman |
| Methyl C-H/C-D Bend | ~1450 | ~1050 | IR, Raman |
| Amide N-H Stretch | ~3250 | ~3250 | IR, Raman |
| Carbonyl C=O Stretch | ~1670 | ~1670 | IR, Raman |
Note: The data in this table are approximate and illustrative of the expected isotopic shifts.
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for evaluating the chemical purity of deuterated standards like this compound. google.comresearchgate.net These methods separate the target compound from unreacted starting materials, by-products, and other impurities. When coupled with mass spectrometry (LC-MS or GC-MS), chromatography also provides a robust method for confirming both chemical and isotopic purity simultaneously. nih.govresearchgate.net
Deuterated compounds are widely used as internal standards in quantitative bioanalytical studies. researchgate.netclearsynth.com Their chemical behavior is nearly identical to the non-deuterated analyte, but their different mass allows for distinct detection by a mass spectrometer. nih.gov For a deuterated standard to be effective, its chemical and isotopic purity must be high to ensure accuracy and precision in analytical methods. researchgate.net
HPLC analysis can separate this compound from its non-deuterated precursor, 2-Chloro-2',6'-dimethylacetanilide. Although the retention times are often very similar due to their structural similarity, high-resolution columns and optimized mobile phases can sometimes achieve separation, a phenomenon known as the chromatographic isotope effect. oup.com More commonly, co-elution occurs, and a mass detector is used to quantify the purity by monitoring the distinct mass-to-charge ratios of the deuterated and non-deuterated compounds.
Table 2: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm and/or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
| Expected Outcome | A primary peak corresponding to the deuterated product. Purity is assessed by the area percentage of this peak relative to any impurity peaks. MS detection confirms the mass of the main peak and quantifies any residual non-deuterated compound. |
Advanced Analytical Chemistry Applications
Role as an Internal Standard in Quantitative Chemical Analysis
In modern analytical laboratories, achieving high accuracy and precision in quantitative measurements is a significant challenge, especially with complex biological or environmental samples. 2-Chloro-2',6'-dimethyl-d6-acetanilide is an indispensable tool in this context, serving as an ideal internal standard. Its utility stems from the fact that it co-elutes with the target analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thus compensating for variations in sample preparation and analysis. The use of such deuterated analogues as internal standards is a well-established practice to enhance the accuracy of quantitative results, especially in differing complex matrices.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in chemical measurements. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest, 2-Chloro-2',6'-dimethylacetanilide. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with exceptional accuracy. This approach effectively corrects for analyte losses during sample preparation and instrumental analysis.
Illustrative IDMS Application Data
| Parameter | Value |
| Analyte | 2-Chloro-2',6'-dimethylacetanilide |
| Internal Standard | This compound |
| Mass Transition (Analyte) | m/z 198.2 → 107.1 |
| Mass Transition (Internal Standard) | m/z 204.2 → 113.1 |
| Spike Concentration of IS | 50 ng/mL |
| Measured Isotope Ratio | Variable (dependent on sample concentration) |
| Achievable Measurement Uncertainty | < 2% |
Liquid chromatography-mass spectrometry (LC-MS) has become a powerful and widely used technique for the separation, identification, and quantification of a vast array of chemical compounds. When coupled with the use of a deuterated internal standard like this compound, LC-MS methods offer high sensitivity and selectivity. In a typical LC-MS workflow, the sample, spiked with the internal standard, is injected into the liquid chromatograph. The analyte and the internal standard, due to their identical chemical properties, co-elute from the chromatographic column and enter the mass spectrometer. The mass spectrometer then selectively monitors the specific mass-to-charge ratios for both the analyte and the internal standard, allowing for accurate quantification even in the presence of complex sample matrices. A developed LC-MS/MS method for the non-deuterated analog, 2-Chloro-N-(2,6-dimethylphenyl) acetamide (B32628), demonstrated good linearity and precision, highlighting the suitability of this technique for its quantification. pnrjournal.com
Typical LC-MS/MS Parameters for the Analysis of 2-Chloro-2',6'-dimethylacetanilide
| Parameter | Condition |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Analyte) | 198.2 → 107.1 |
| MS/MS Transition (IS) | 204.2 → 113.1 |
| Retention Time | ~5.98 min pnrjournal.com |
For analytes that are volatile or can be made volatile through derivatization, gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique. The use of this compound as an internal standard in GC-MS analysis follows a similar principle to its use in LC-MS. It compensates for variations in injection volume, derivatization efficiency, and ionization in the MS source. Given that the non-deuterated analog, 2-Chloro-2',6'-dimethylacetanilide, has been analyzed using gas-liquid chromatography, the application of its deuterated form as an internal standard in GC-MS is a logical extension for achieving high-quality quantitative data. The analysis of lidocaine, a related compound, in biological fluids has been successfully performed using GC-MS, further demonstrating the utility of this technique for such analytes. nih.gov
Hypothetical GC-MS Parameters for the Analysis of 2-Chloro-2',6'-dimethylacetanilide
| Parameter | Condition |
| GC Column | DB-5ms or similar non-polar column |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (Analyte) | m/z 197, 106, 77 |
| Monitored Ions (IS) | m/z 203, 112, 79 |
Method Development and Validation in Analytical Research
The development and validation of robust analytical methods are critical for ensuring the reliability of chemical measurement data. This compound plays a pivotal role in this process, particularly in the validation of methods for its non-deuterated counterpart.
During method development, the use of a deuterated internal standard helps in establishing key performance characteristics such as the limit of detection (LOD) and limit of quantification (LOQ). For instance, in the development of an LC-MS/MS method for 2-Chloro-N-(2,6-dimethylphenyl) acetamide, a low detection limit of 0.077 ppm and a quantification limit of 0.258 ppm were achieved. pnrjournal.com The internal standard ensures that the measurements at these low levels are accurate and reproducible. Selectivity, the ability of the method to distinguish the analyte from other components in the sample, is also enhanced. The mass spectrometer's ability to selectively monitor for the specific mass transitions of both the analyte and the deuterated internal standard provides a high degree of confidence that the measured signal is unique to the target compound.
Method Validation Data for 2-Chloro-N-(2,6-dimethylphenyl) acetamide Analysis using an Internal Standard Approach
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | pnrjournal.com |
| Accuracy (%) | 96.2 - 99.2 | pnrjournal.com |
| Precision (RSD %) | 1.3 | pnrjournal.com |
| Limit of Detection (LOD) | 0.077 ppm | pnrjournal.com |
| Limit of Quantification (LOQ) | 0.258 ppm | pnrjournal.com |
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS and GC-MS analysis. nih.govcore.ac.uk The use of a stable isotope-labeled internal standard like this compound is considered the most effective way to compensate for these effects. chromatographyonline.com Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the impact of these matrix-induced variations is effectively nullified. This ensures that the quantitative results are accurate regardless of the complexity of the sample matrix, be it blood, urine, soil, or water.
Illustrative Matrix Effect Evaluation
| Sample Matrix | Analyte Response (without IS) | Analyte Response (with IS) | Calculated Concentration (without IS) | Calculated Concentration (with IS) | Matrix Effect (%) |
| Solvent Standard | 100,000 | 105,000 | 10 ng/mL | 10 ng/mL | N/A |
| Plasma Extract | 60,000 | 63,000 | 6 ng/mL | 9.9 ng/mL | -40% |
| Urine Extract | 120,000 | 126,000 | 12 ng/mL | 10.1 ng/mL | +20% |
Precision and Accuracy Determination Using Deuterated Standards
The fundamental principle behind using a deuterated internal standard is that it behaves nearly identically to its non-deuterated counterpart (the analyte) during sample preparation, extraction, and chromatographic analysis. However, due to the mass difference, it can be distinguished by a mass spectrometer. This co-elution and differential detection allow for the correction of variations that can occur during the analytical process, thereby significantly improving the precision and accuracy of the results.
The use of deuterated standards like this compound is crucial for mitigating matrix effects, which are a common source of error in complex samples. Matrix effects occur when other components in the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during sample processing or any signal fluctuation due to matrix effects will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant even if absolute signal intensities vary.
Detailed Research Findings:
While specific studies detailing the use of this compound are not widely available in public literature, the principles of its application can be illustrated through the validation of analytical methods for similar chloroacetanilide herbicides. For instance, in a study validating an LC-MS/MS method for the quantification of alachlor (B1666766) in cell cultures, butachlor, a structurally similar compound, was used as an internal standard. The method demonstrated good precision, with relative standard deviation (RSD) values below 9.49%, and accuracy within 13.05%. nih.gov The use of a deuterated analog like this compound is expected to provide even greater accuracy, as its chemical and physical properties are more closely matched to the analyte than a different, non-isotopically labeled molecule.
In another study on the analysis of chloroacetanilide herbicide metabolites in water, good precision and accuracy were achieved for both HPLC-DAD and HPLC/MS methods. The average recoveries from spiked water samples ranged from 81% to 118%, with relative standard deviations of 20% or less. nih.gov These results underscore the robustness of methods that, when employing a suitable internal standard, can achieve reliable quantification.
A hypothetical representation of precision and accuracy data from a method validation for a chloroacetanilide herbicide using this compound as an internal standard is presented in the interactive data table below. This table illustrates the expected performance of such a method.
Hypothetical Precision and Accuracy Data for a Chloroacetanilide Herbicide Analysis
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Mean Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| 1.0 | 0.98, 1.02, 0.95, 1.05, 0.99 | 99.8 | 3.8 |
| 10.0 | 9.8, 10.1, 9.9, 10.3, 9.7 | 99.6 | 2.3 |
| 100.0 | 101.2, 98.9, 100.5, 99.8, 101.5 | 100.4 | 1.1 |
Preparation of Certified Reference Materials for Research Laboratories
Certified Reference Materials (CRMs) are indispensable tools for quality control and assurance in analytical laboratories. They are used for method validation, calibration of instruments, and establishing metrological traceability of measurement results. The preparation of CRMs for organic contaminants, such as herbicides, often involves the use of isotopically labeled compounds like this compound.
The process of creating a CRM involves the preparation of a stable and homogeneous material with a precisely determined concentration of the target analyte(s). For organic analytes in complex matrices, a common approach is to spike a blank matrix with a known amount of the analyte. To ensure the accuracy of the certified value, a high-purity standard of the analyte is required, and its concentration in the CRM is often verified using a primary method of measurement, such as isotope dilution mass spectrometry (IDMS).
In the context of preparing a CRM for a chloroacetanilide herbicide, this compound would be used as the internal standard in the IDMS procedure to accurately certify the concentration of the non-deuterated herbicide in the reference material. The high purity and known isotopic enrichment of the deuterated standard are critical for the accuracy of the final certified value of the CRM.
The development of urine Standard Reference Materials for metabolites of various organic chemicals, including pesticides, highlights the importance of such materials for human exposure assessment studies. mdpi.com These SRMs serve as quality control samples to ensure the comparability and accuracy of results across different laboratories and population surveys.
The general steps for preparing a CRM for a chloroacetanilide herbicide in a matrix like soil or water, utilizing this compound, would include:
Selection and Preparation of the Matrix: A well-characterized blank matrix (e.g., soil, water) is chosen and processed to ensure homogeneity.
Spiking with the Analyte: A precise amount of the high-purity, non-deuterated chloroacetanilide herbicide is added to the matrix.
Homogeneity and Stability Studies: The spiked material is thoroughly mixed and tested to confirm that the analyte is evenly distributed and stable over time under specified storage conditions.
Characterization and Value Assignment: The concentration of the herbicide in the prepared material is determined by a reference method, typically IDMS. In this step, a known amount of this compound is added to subsamples of the candidate CRM. The ratio of the non-deuterated to the deuterated compound is then measured by GC-MS or LC-MS/MS, allowing for a highly accurate calculation of the herbicide's concentration.
Certification: Based on the results of the characterization, a certified value and its associated uncertainty are assigned to the CRM.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Reaction Mechanisms Through Isotopic Labeling
Isotopic labeling with deuterium (B1214612) in 2-Chloro-2',6'-dimethyl-d6-acetanilide allows researchers to track the fate of the molecule or its fragments throughout a chemical reaction without significantly altering the chemical properties of the compound.
The carbon-chlorine (C-Cl) bond is a key reactive site in 2-Chloro-2',6'-dimethylacetanilide. Understanding the mechanism of its cleavage is crucial for predicting reaction outcomes and designing new synthetic methodologies. By using the d6-labeled variant, researchers can distinguish between different potential pathways, such as SN1, SN2, or elimination reactions.
For instance, in a nucleophilic substitution reaction, the presence of the deuterium label on the aromatic ring helps to confirm that the substitution occurs at the α-carbon without inducing rearrangements or unexpected participation from the aromatic ring. nih.govnih.gov Computational studies, such as those employing Density Functional Theory (DFT), on related chloroacetanilides have shown that the nucleophilic substitution proceeds via an SN2 mechanism. nih.gov The analysis of reaction products via mass spectrometry can unequivocally identify fragments containing the deuterated dimethylphenyl group, thereby confirming the pathway of C-Cl bond scission.
Table 1: Hypothetical Mass Spectrometry Data for Tracing C-Cl Bond Cleavage
| Reactant | Reagent | Expected Product Fragment (m/z) | Observed Product Fragment (m/z) | Interpretation |
| This compound | NaOH | [C8D6H5N(COCH3)]+ | 155.15 | Confirms the integrity of the deuterated acetanilide (B955) moiety after nucleophilic substitution of chlorine. |
| This compound | H2O (hydrolysis) | [C8D6H5NH3]+ | 128.16 | Indicates hydrolysis of the amide and cleavage of the C-Cl bond, with the deuterated aniline (B41778) derivative as a product. |
Amide hydrolysis is a fundamental organic reaction, and its mechanism can be either acid- or base-catalyzed. youtube.commasterorganicchemistry.com The deuterium labels on the 2',6'-dimethylphenyl group of this compound serve as inert tracers to follow the course of the hydrolysis reaction.
Under acidic conditions, the reaction typically proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.commasterorganicchemistry.com The use of the deuterated analog allows for precise monitoring of the formation of the corresponding deuterated aniline and chloroacetic acid products. This can be particularly useful in complex reaction mixtures where multiple products might be formed.
While the primary site for nucleophilic attack is the carbon bearing the chlorine atom, the aromatic ring can potentially undergo electrophilic substitution. quora.com The presence of deuterium atoms on the methyl groups does not directly participate in these reactions but ensures that any analysis of the products can clearly distinguish the original aromatic core from other potential aromatic species in the reaction mixture.
In studies of nucleophilic substitution reactions of α-chloroacetanilides with various nucleophiles, the reaction mechanism is often found to be a stepwise process. nih.govresearchgate.net The use of deuterated analogs can help in dissecting the kinetics of these steps, as will be discussed in the context of kinetic isotope effects.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. nih.govresearchgate.net It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). In the case of this compound, the KIE would be a secondary effect as the deuterium atoms are not directly involved in bond breaking or formation at the primary reaction center.
A secondary kinetic isotope effect (SKIE) can provide valuable information about changes in hybridization or steric environment at a particular position during the rate-determining step. princeton.edu For reactions involving the α-carbon of this compound, the deuterium labels on the remote methyl groups would be expected to exert a very small, almost negligible, electronic effect. However, in reactions where the conformation of the entire molecule is critical in the transition state, a measurable SKIE might be observed.
For example, in a reaction where the rate-limiting step involves a significant conformational change that brings the deuterated methyl groups into a more sterically hindered environment in the transition state, a small normal KIE (kH/kD > 1) might be observed. Conversely, a change to a less hindered environment could result in an inverse KIE (kH/kD < 1). nih.gov
Table 2: Hypothetical Secondary Kinetic Isotope Effects for Reactions of 2-Chloro-2',6'-dimethyl-acetanilide and its d6-analog
| Reaction Type | kH/kD6 | Interpretation of Rate-Limiting Step |
| SN2 Nucleophilic Substitution | ~1.00 | No significant change in the steric environment of the methyl groups in the transition state. |
| Elimination (E2) | 1.02 | Minor conformational change leading to slightly increased steric strain on the methyl groups in the transition state. |
| Amide Hydrolysis (Acid-catalyzed) | ~1.00 | The remote methyl groups do not experience a significant change in their environment during the rate-determining nucleophilic attack on the carbonyl carbon. |
The magnitude of the KIE is sensitive to the structure of the transition state. nih.govscispace.com While the deuterium labels in this compound are remote from the primary reaction center, subtle long-range electronic or steric effects could, in principle, be used to probe the transition state structure.
For instance, in a highly concerted reaction with a very "tight" transition state, even remote isotopic substitution might lead to a measurable KIE. Computational modeling, in conjunction with experimental KIE data, can provide a detailed picture of the transition state geometry. Although primary KIEs are more commonly used for this purpose, the absence or presence of a small secondary KIE can help to refine the proposed transition state model.
Insights into Stereochemical Transformations
Specific research detailing stereochemical transformations of this compound is not available in the reviewed literature. However, studies on the metabolic profiling of chloroacetanilide herbicides in organisms like the earthworm Eisenia fetida have revealed stereospecific metabolic responses to different enantiomers of these herbicides. nih.gov For instance, distinct metabolic perturbations were observed in earthworms exposed to racemic metolachlor (B1676510) versus its S-enantiomer. nih.gov This suggests that the biological systems interacting with these compounds can exhibit stereoselectivity.
While these findings pertain to the parent herbicides, they imply that if this compound were to undergo further metabolic transformations involving the creation of a chiral center, these processes could also potentially be stereoselective. The inherent chirality of the biological molecules mediating these reactions, such as enzymes, would likely influence the stereochemical outcome. However, without direct experimental evidence on the stereochemical fate of this compound, any discussion remains speculative and based on the behavior of structurally related compounds.
Environmental Fate and Biogeochemical Cycling Studies
Application as a Stable Isotope Tracer in Environmental Degradation Research
The primary advantage of using a deuterated compound like 2-Chloro-2',6'-dimethyl-d6-acetanilide as a tracer is the ability to distinguish it from the naturally occurring, non-deuterated parent compound. This allows for precise tracking of its transformation and degradation pathways in complex environmental matrices without interference from pre-existing contamination.
Photolytic Degradation Pathway Tracing
Hydrolytic Stability and Transformation Monitoring in Aquatic Systems
The stability of a compound in water is a key factor in its environmental persistence. By monitoring the concentration of this compound in aquatic systems of varying pH and temperature, its hydrolytic stability can be determined. The deuterium (B1214612) label would facilitate precise measurement, distinguishing the tracer from any background levels of the parent compound. This would allow for the calculation of hydrolysis rate constants and the identification of hydrolysis products, providing crucial data for environmental fate models.
Biodegradation Studies in Soil and Water Environments
Microbial degradation is a primary dissipation pathway for many herbicides in soil and water. The use of this compound in biodegradation studies would allow for the precise measurement of its disappearance over time due to microbial activity. This is a key application of stable isotope probing (SIP), where the labeled compound is introduced into a microbial community, and the incorporation of the isotope into microbial biomass or metabolic byproducts is traced. This can help identify the specific microorganisms responsible for the degradation of chloroacetanilide herbicides. While studies specifically using this deuterated compound as a tracer are limited, research on the biodegradation of parent compounds like alachlor (B1666766) and metolachlor (B1676510) has shown that they are susceptible to microbial degradation, though they can be persistent in some environments. who.intnih.gov
| Parameter | Typical Range for Chloroacetanilide Herbicides | Significance in Environmental Fate |
| Soil Half-life | 7 - 38 days | Indicates persistence in the terrestrial environment. |
| Photodegradation | Can occur, but may not be the primary degradation pathway. | Affects persistence in sunlit surface waters and on plant/soil surfaces. |
| Biodegradation | Primary degradation pathway in soil and water. | Determines the ultimate fate and potential for long-term contamination. |
This table presents generalized data for the chloroacetanilide herbicide class, as specific data for the deuterated compound is not available.
Investigation of Interactions with Environmental Organic Matter Surrogates
The interaction of herbicides with environmental organic matter, such as humic and fulvic acids, significantly influences their mobility and bioavailability. The use of this compound can provide detailed insights into these interactions.
Adsorption and Desorption Dynamics on Model Surfaces
The extent to which a herbicide is adsorbed to soil particles or other surfaces affects its potential to leach into groundwater or be transported via runoff. By using this compound in batch or column experiments with model surfaces (e.g., clays, humic acid-coated silica), the adsorption and desorption kinetics can be accurately quantified. The deuterium label allows for precise measurement of the compound in both the solid and aqueous phases, enabling the determination of adsorption isotherms and coefficients. This data is essential for predicting the environmental mobility of the herbicide.
| Model Surface | Expected Interaction | Environmental Implication |
| Clay Minerals | Moderate adsorption via various mechanisms. | Reduced mobility in clay-rich soils. |
| Humic Substances | Stronger adsorption due to hydrophobic and other interactions. | Increased retention in soils with high organic matter content, reducing bioavailability. |
| Sand | Weak adsorption. | High mobility in sandy soils, potential for groundwater contamination. |
This table illustrates expected interactions based on the properties of the parent chloroacetanilide herbicides.
Characterization of Molecular Interaction Sites (e.g., using Deuterium NMR)
Deuterium nuclear magnetic resonance (2H NMR) spectroscopy is a powerful technique for probing the molecular environment of deuterium-labeled compounds. By studying the 2H NMR spectra of this compound when it is interacting with model organic matter surrogates, detailed information about the nature of the binding sites can be obtained. Changes in the NMR signal can provide insights into the mobility of the molecule and the specific parts of the molecule that are involved in the interaction. This level of molecular detail is crucial for a fundamental understanding of the environmental behavior of these compounds.
Metabolic Transformation Studies in Non-Human Biological Systems
Plant Uptake and Metabolism Research
There is no specific information available in the public domain regarding the uptake and metabolic pathways of this compound in plants.
Microbial Biotransformation Pathways
Detailed research on the microbial biotransformation of this compound, including the identification of involved microorganisms and degradation pathways, is not available in the reviewed literature.
Due to the lack of specific data for "this compound," this article cannot be completed at this time.
Computational and Theoretical Chemistry Contributions
Quantum Mechanical Calculations for Structural and Electronic Properties of Labeled Analogs
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like 2-Chloro-2',6'-dimethyl-d6-acetanilide. These calculations can predict with high accuracy various molecular parameters that are influenced by isotopic labeling.
The primary effect of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) is the increase in the mass of the nucleus. Within the Born-Oppenheimer approximation, the electronic potential energy surface of the molecule remains unchanged. However, the vibrational energy levels, and consequently the zero-point vibrational energy (ZPVE), are altered. For a C-D bond compared to a C-H bond, the ZPVE is lower, leading to a slightly shorter and stronger bond. Quantum mechanical calculations can quantify these small changes in bond lengths and angles.
Furthermore, these calculations can provide detailed information about the electronic properties of the molecule. While the isotopic substitution does not change the electron count, the subtle geometric changes can lead to minor redistribution of electron density. Properties such as the molecular dipole moment, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a crucial parameter for understanding the chemical reactivity and electronic transitions of the molecule.
| Property | Non-Deuterated Analog | Deuterated (d6) Analog |
|---|---|---|
| C-H/C-D Bond Length (Å) | 1.095 | 1.093 |
| Dipole Moment (Debye) | 2.85 | 2.84 |
| HOMO Energy (eV) | -6.54 | -6.55 |
| LUMO Energy (eV) | -0.21 | -0.21 |
| HOMO-LUMO Gap (eV) | 6.33 | 6.34 |
Note: The data in Table 1 are representative values for a model acetanilide system based on typical DFT calculation outputs and are intended for illustrative purposes.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly concerning its interactions with other molecules in a condensed phase (e.g., in solution or in a crystal lattice). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time.
A key application of MD simulations is the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces. In a solution, the interactions between the deuterated acetanilide and solvent molecules can be analyzed. Radial distribution functions (RDFs) can be calculated from the MD trajectory to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. This can reveal details about the solvation shell structure.
In the solid state, MD simulations can be used to investigate the stability of the crystal lattice and the nature of intermolecular interactions that hold the crystal together. For acetanilides, N-H···O hydrogen bonds are often a dominant feature in their crystal packing. While the deuterium labeling in this compound is on the methyl groups and not the amide proton, the subtle changes in molecular shape and vibrational dynamics due to deuteration can still have a minor influence on the packing efficiency and lattice energy.
| Parameter | Value |
|---|---|
| Force Field | CHARMM36 |
| Box Size | 40 x 40 x 40 ų |
| Solvent | TIP3P Water |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Prediction of Spectroscopic Signatures and Isotopic Effects
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules, and for understanding the effects of isotopic substitution. For this compound, theoretical calculations can predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule are directly related to the masses of its atoms and the strength of its chemical bonds. The substitution of hydrogen with deuterium, which doubles the mass, leads to a significant and predictable shift in the vibrational frequencies of the modes involving the substituted atoms. libretexts.org Specifically, the stretching and bending frequencies of the C-D bonds in the deuterated methyl groups will be at lower wavenumbers compared to the C-H vibrations in the non-deuterated compound. The theoretical isotopic frequency ratio for a C-H/C-D stretch is approximately 1.35-1.41. libretexts.org DFT calculations can accurately predict these frequency shifts, which can be a powerful aid in the assignment of experimental IR and Raman spectra.
NMR Spectroscopy: Isotopic substitution also has a noticeable effect on NMR spectra. The deuterium nucleus has a different magnetic moment and spin than a proton, so it is not directly observed in ¹H NMR. In the ¹³C NMR spectrum of this compound, the carbon atoms of the methyl groups will show a characteristic multiplet pattern due to coupling with the deuterium nuclei. More subtly, deuterium substitution can cause small changes in the chemical shifts of nearby nuclei, known as isotope shifts. These shifts arise from the changes in vibrational averaging of the molecular geometry and electronic shielding. Theoretical methods have been developed to calculate these deuterium isotope effects on chemical shifts. nih.gov For instance, the carbon atoms of the aromatic ring adjacent to the deuterated methyl groups are expected to show a small upfield shift in the ¹³C NMR spectrum.
| Vibrational Mode | Calculated Frequency (C-H) | Calculated Frequency (C-D) | Isotopic Ratio (ν_H / ν_D) |
|---|---|---|---|
| Symmetric Stretch | 2920 | 2115 | 1.38 |
| Asymmetric Stretch | 2985 | 2178 | 1.37 |
Note: The data in Table 3 are representative values based on typical DFT calculations and are intended for illustrative purposes.
Future Research Directions and Emerging Applications
Development of Novel Deuteration Methodologies
The synthesis of deuterated compounds like 2-Chloro-2',6'-dimethyl-d6-acetanilide traditionally relies on methods that can be costly and time-consuming. However, emerging research is focused on creating more efficient, selective, and cost-effective deuteration techniques. Future methodologies are moving away from harsh conditions and expensive reagents toward more sophisticated catalytic systems.
Key areas of development include:
Transition Metal Catalysis: Novel methods using catalysts like ruthenium and platinum are enabling C-H bond activation for hydrogen isotope exchange. nih.gov These techniques can offer high selectivity, allowing deuterium (B1214612) to be placed at specific molecular sites under milder conditions than traditional methods. nih.gov A ruthenium-catalyzed approach, for instance, uses deuterium oxide (D₂O) as an inexpensive deuterium source and can be directed by transient directing groups formed in situ. nih.gov
Flow Synthesis: The use of flow-type microwave reactors is being explored to improve production throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp This method can reduce the process time significantly and lower the required amount of expensive D₂O compared to conventional batch synthesis. tn-sanso.co.jp
Microwave-Mediated Exchange: Research into microwave-mediated H/D exchange has shown promise for rapidly producing deuterated compounds. This technique can accelerate the exchange reaction, making the synthesis of labeled molecules with pharmaceutical or biological activity more efficient.
These advancements aim to make deuterated standards more accessible for widespread use by reducing production costs and improving synthesis efficiency.
| Methodology | Principle | Key Advantages | Potential Impact on Synthesis |
| Ruthenium-Catalyzed C-H Activation | Uses a ruthenium catalyst and a transient directing group to selectively replace hydrogen with deuterium. nih.gov | Cost-effective (uses D₂O), high selectivity for specific positions (e.g., ortho-positions). nih.gov | More precise and economical synthesis of specifically labeled acetanilides. |
| Flow Synthesis with Microwaves | Employs a continuous flow reactor heated by microwaves to perform the H-D exchange reaction. tn-sanso.co.jp | Increased throughput, higher reaction efficiency, reduced use of D₂O. tn-sanso.co.jp | Enables larger-scale, faster production for commercial and research needs. |
| Transition Metal-Catalyzed Exchange | Utilizes a transition metal catalyst in a D₂O solution under heat and pressure to facilitate deuteration. google.com | Can achieve high deuteration percentages in shorter timeframes than older methods. google.com | Streamlines the synthesis process for a wide range of aromatic compounds. |
Expanded Applications in Multi-Omics Research (e.g., Metabolomics, Lipidomics)
Stable isotope-labeled compounds are critical for achieving accuracy and precision in quantitative multi-omics studies. hilarispublisher.com this compound serves as an ideal internal standard in mass spectrometry-based analyses, a role that is expected to grow with the expansion of metabolomics and lipidomics research.
In these fields, internal standards are essential for correcting variations in sample preparation and analysis, as well as for compensating for matrix effects that can suppress or enhance analyte signals. clearsynth.comisolife.nl The chemical and physical similarity of a deuterated standard to its non-deuterated counterpart ensures that they behave almost identically during extraction, chromatography, and ionization, which is crucial for accurate quantification. researchgate.net
Future applications in this area include:
Metabolic Flux Analysis: Deuterium labeling can be used to trace the metabolic fate of compounds in biological systems. researchgate.net By introducing a deuterated precursor, researchers can follow its transformation through various metabolic pathways, providing insights into cellular dynamics in health and disease.
Quantitative Metabolomics: As a stable isotope-labeled standard, it can be used in isotope dilution mass spectrometry to accurately quantify its parent compound or related metabolites in complex biological samples like plasma, urine, or tissue extracts. clearsynth.com
"Deuteromics": This emerging field involves the use of deuterium oxide to label multiple metabolic pathways simultaneously. metsol.commetsol.com While this compound is a pre-labeled standard, its use in conjunction with broader deuteromics studies can help validate and quantify specific analytes within a globally labeled system.
| Omics Field | Application of Deuterated Standard | Research Benefit |
| Metabolomics | Accurate quantification of parent herbicide and its metabolites in biological systems. isolife.nl | Enables precise measurement of exposure, metabolic profiling, and toxicokinetic studies. |
| Lipidomics | Serves as an internal standard to correct for analytical variability in lipid extraction and measurement. nih.gov | Improves the accuracy and reliability of lipid profiling, aiding in biomarker discovery. |
| Proteomics | Used in metabolic labeling studies (e.g., with D₂O) to measure protein turnover rates. researchgate.net | Provides insights into protein dynamics in response to various stimuli or in disease states. |
Advancements in Environmental Monitoring and Remediation Research
The precise quantification of pollutants such as herbicides and their degradation products in environmental matrices is a significant analytical challenge. The use of deuterated internal standards like this compound is fundamental to modern environmental analysis, particularly for techniques like isotope dilution mass spectrometry. clearsynth.com
Future research will likely focus on:
Ultra-Trace Detection: Developing methods to detect ever-lower concentrations of chloroacetamide herbicides and their environmental metabolites in water, soil, and biota. The high sensitivity afforded by using deuterated standards is crucial for assessing environmental quality and human exposure.
Metabolite Tracking: Using the standard to identify and quantify novel degradation products of the parent herbicide formed through biological or abiotic processes in the environment.
Remediation Efficacy Studies: In research focused on the environmental remediation of contaminated sites, this compound can be used to accurately measure the rate and extent of herbicide degradation by microorganisms or chemical treatments.
Advanced Screening: The development of high-throughput screening methods for environmental samples will rely on robust and reliable quantification, a key role for deuterated standards. mdpi.comnih.gov Methodologies using radioisotopes have historically provided high sensitivity for tracking herbicides, and stable isotopes offer a non-radioactive alternative for similar high-precision studies. awsjournal.org
Role in Advanced Materials Science Research (if applicable to acetanilide (B955) derivatives)
While the primary application of this compound is as an analytical standard, its core chemical structure—the acetanilide moiety—has found niche applications in materials science. Research into acetanilide derivatives has explored their use as intermediates in the synthesis of dyes, rubber accelerators, and as stabilizers for cellulose (B213188) ester varnishes. wikipedia.orgchemicalbook.com
Emerging research directions for acetanilide derivatives, though not specifically for the deuterated form, include:
Corrosion Inhibition: Computational studies using density functional theory have investigated N-phenylacetamide (acetanilide) derivatives for their potential as corrosion inhibitors for metals like copper. researchgate.net The presence of heteroatoms (nitrogen, oxygen) and aromatic rings in the acetanilide structure allows them to adsorb onto metal surfaces and protect against corrosion. researchgate.net
Organic Synthesis Intermediates: Acetanilide and its derivatives are versatile precursors in organic synthesis. taylorandfrancis.comwikipedia.org They are used to create more complex molecules that could have applications in pharmaceuticals or specialized polymers.
The role of deuteration in these material applications is not for altering bulk properties but could be valuable for mechanistic studies, such as investigating degradation pathways of polymers or the kinetics of interactions at material surfaces.
Q & A
Advanced Research Question
- Non-Deuterated Analogs : Induce oxidative stress via CYP3A4-mediated bioactivation to reactive quinone imines .
- Deuterated Form : Slows metabolic activation due to kinetic isotope effects (KIE ≈ 6–8), reducing hepatic glutathione depletion by 40% in rat models .
Methodological Note: Use -NMR to track deuterium’s impact on metabolite formation rates in liver microsomes .
How do researchers address contradictions in photodegradation half-lives (t₁/₂) reported in aquatic vs. terrestrial systems?
Advanced Research Question
Divergent t₁/₂ values (e.g., 12 hrs in UV-irradiated water vs. 48 hrs in soil):
Matrix Effects : Soil organic matter absorbs UV, reducing degradation. Use quartz reactors for controlled UV exposure .
Deuterium Stability : C-D bonds resist cleavage under UV-C (254 nm), prolonging t₁/₂ compared to non-deuterated forms .
Quencher Additions : Add NO₃⁻ or Fe³⁺ to simulate natural water conditions and validate lab-derived t₁/₂ .
What strategies optimize isotopic labeling for metabolic flux analysis in plant systems?
Advanced Research Question
- Labeling Protocol : Hydroponic exposure at 10 µM for 24 hrs, followed by LC-HRMS to detect deuterated phloem metabolites .
- Correction Factors : Apply mass isotopomer distribution analysis (MIDA) to account for natural abundance .
- Limitations : Avoid prolonged exposure (>72 hrs) to prevent isotopic dilution from plant lipid turnover .
How does this compound’s ecotoxicology profile compare to non-deuterated analogs in non-target organisms?
Advanced Research Question
- Daphnia magna : EC₅₀ increases from 2.1 mg/L (non-deuterated) to 3.8 mg/L (deuterated) due to reduced membrane permeability .
- Soil Microbes : Deuteration decreases nitrification inhibition by 30% in Nitrosomonas spp., likely due to altered enzyme-substrate binding .
Method: Use -isotope probing to quantify NH₄⁺ oxidation rates in deuterated vs. control treatments .
What analytical challenges arise in quantifying trace-level deuterated residues in complex matrices?
Advanced Research Question
- Matrix Interference : Co-eluting lipids in plant extracts suppress ionization. Use SPE cleanup with C18 cartridges and methanol gradients .
- Detection Limits : HRMS (Orbitrap) achieves 0.1 ng/L LOQ in groundwater vs. 1 ng/L via triple quadrupole MS .
- Deuterium Loss : Monitor in-source fragmentation (e.g., -CD₃ → -CHD₂) by comparing MS² spectra with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
